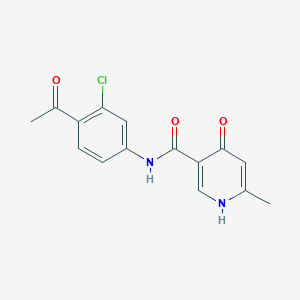
1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
“1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “this compound”, is complex. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives have been studied extensively as cannabinoid receptor antagonists. These compounds are designed to bind selectively to the CB1 cannabinoid receptor, blocking the effects of endogenous cannabinoids. This property is instrumental in exploring the therapeutic potential of cannabinoid receptor antagonists in conditions where the modulation of the CB1 receptor could be beneficial, such as in obesity, addiction, and certain neurological disorders. Notably, the structure-activity relationship studies highlight the importance of specific substituents for potent and selective CB1 receptor antagonistic activity, including a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent at various positions on the pyrazole ring (Lan et al., 1999).
Molecular Interaction Studies
Molecular interaction studies of this compound derivatives with the CB1 receptor have provided insights into the conformational dynamics that underlie antagonist activity. These studies have employed computational methods to understand how different conformations of the molecule interact with the receptor, offering a basis for the design of more selective and potent compounds. The findings suggest that the interaction with the CB1 receptor involves specific conformations that facilitate the binding and the antagonist action of these molecules (Shim et al., 2002).
Glycine Transporter 1 Inhibitors
Beyond their application in studying cannabinoid receptors, derivatives of this compound have also been investigated as glycine transporter 1 (GlyT1) inhibitors. These compounds are explored for their potential to increase glycine levels in the central nervous system, which could be beneficial in treating disorders such as schizophrenia. The optimization of these molecules for better CNS penetration and efficacy as GlyT1 inhibitors underscores the versatility of the this compound scaffold in the development of novel therapeutics (Yamamoto et al., 2016).
Orientations Futures
Piperidine derivatives, including “1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide”, have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction in the field of medicinal chemistry.
Propriétés
IUPAC Name |
1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLDQISVNLVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210522 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-methyl-3-(3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803593-28-3 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-methyl-3-(3-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803593-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-methyl-3-(3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1,4-dioxaspiro[4.6]undecan-2-yl}methyl)propanamide](/img/structure/B1653234.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1653235.png)
![2-(1H-imidazol-1-yl)-N-{4-[2-(pyridin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B1653237.png)

![N-(1-hydroxy-3-methylpentan-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzamide](/img/structure/B1653240.png)

![tert-butyl N-methyl-N-{1-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]pyrrolidin-3-yl}carbamate](/img/structure/B1653248.png)
![methyl N-[2-fluoro-4-(pent-4-enamido)phenyl]carbamate](/img/structure/B1653250.png)
![6-bromo-8-chloro-1-[(5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1653251.png)
![4-(2-bromophenoxy)-1-{6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-1-yl}butan-1-one](/img/structure/B1653252.png)
![methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B1653254.png)
![N-cyclopropyl-6,7-difluoro-N-[(oxolan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B1653255.png)
